Superior Topoisomerase II Inhibition Compared to Etoposide
Derivatives of 1H-benzimidazole-5-carboxylic acid demonstrate a significant potency advantage over the clinical topoisomerase II inhibitor etoposide. In a direct head-to-head relaxation assay, compounds 6 (1-(5(or 6)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride) and 8 (its Cu2+ complex) inhibited topoisomerase II activity at a concentration 10 times lower than that required for etoposide [1].
| Evidence Dimension | Topoisomerase II inhibitory concentration |
|---|---|
| Target Compound Data | Inhibition at 10x lower concentration |
| Comparator Or Baseline | Etoposide (clinical topoisomerase II inhibitor) |
| Quantified Difference | 10-fold lower effective concentration |
| Conditions | Topoisomerase II relaxation assay |
Why This Matters
This 10-fold potency increase indicates that 5-carboxylate-based derivatives could achieve therapeutic enzyme inhibition at lower doses, potentially mitigating dose-limiting toxicities associated with current topoisomerase II inhibitors.
- [1] Galal SA, Hegab KH, Kassab AS, et al. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry. 2010;45(12):5685-5691. doi:10.1016/j.ejmech.2010.09.023. View Source
